molecular formula C20H18O2 B14284404 1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one CAS No. 129425-69-0

1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one

Cat. No.: B14284404
CAS No.: 129425-69-0
M. Wt: 290.4 g/mol
InChI Key: HQAJCKRSPWKREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one is an organic compound with the molecular formula C20H18O2 It is characterized by the presence of a naphthalene ring attached to a phenyl group through a methoxy linkage, and a propanone group

Preparation Methods

The synthesis of 1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. These methods often use continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings, introducing various substituents such as halogens or nitro groups.

    Condensation: The compound can participate in aldol condensation reactions, forming larger molecules with extended conjugation

Scientific Research Applications

1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one can be compared with similar compounds such as:

Properties

CAS No.

129425-69-0

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

1-[3-(naphthalen-2-ylmethoxy)phenyl]propan-1-one

InChI

InChI=1S/C20H18O2/c1-2-20(21)18-8-5-9-19(13-18)22-14-15-10-11-16-6-3-4-7-17(16)12-15/h3-13H,2,14H2,1H3

InChI Key

HQAJCKRSPWKREW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)OCC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.